Silver hexafluorosilicate

Descripción

Propiedades

IUPAC Name |

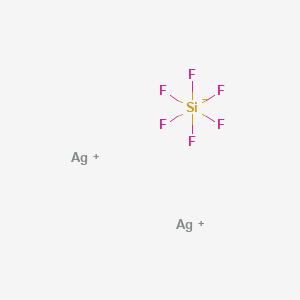

disilver;hexafluorosilicon(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Ag.F6Si/c;;1-7(2,3,4,5)6/q2*+1;-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UANLRTJQEUGDBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[Si-2](F)(F)(F)(F)F.[Ag+].[Ag+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ag2F6Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.812 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Characterization and Validation

The product is typically validated through:

-

Infrared (IR) Spectroscopy : Peaks at 740 cm⁻¹ (Si-F symmetric stretch) and 525 cm⁻¹ (Ag-F vibration) confirm structural integrity.

-

Elemental Analysis : Ag (58.7 wt%) and Si (8.3 wt%) percentages align with theoretical values.

Table 1: Optimization of Metathetic Reaction Conditions

| Parameter | Optimal Value | Impact on Yield/Purity |

|---|---|---|

| Reaction Temperature | 25°C | Higher temperatures degrade AgNO₃ |

| Solvent Volume | 50 mL/g | Insufficient volume slows kinetics |

| Drying Time | 6–8 hours | Prevents hygroscopic absorption |

Alternative Routes and Comparative Analysis

While the metathetic method dominates literature, alternative approaches have been explored for niche applications:

Direct Acid-Base Neutralization

Hexafluorosilicic acid (H₂SiF₆) reacts with silver oxide (Ag₂O) in aqueous medium:

This method suffers from challenges:

Solid-State Synthesis

Ball-milling AgF₂ and SiO₂ under fluorine atmosphere at 200°C yields Ag₂SiF₆ via:

Advantages :

-

Scalable for industrial batches.

-

No solvent waste.

Limitations :

-

Requires specialized equipment for fluorine handling.

Industrial-Scale Production and Quality Control

Patents highlight adaptations of the metathetic method for polyester manufacturing catalysts. Key modifications include:

-

Catalyst Doping : Incorporating Ag₂SiF₆ with Mn²⁺ or Li⁺ enhances thermal stability during esterification.

-

Recrystallization Protocols : Triple recrystallization from hydrofluoric acid (HF) ensures >99% purity for electronic applications.

Table 2: Industrial Synthesis Parameters

| Application | Reaction Time | Temperature | Additives |

|---|---|---|---|

| Polyester Catalysis | 4 hours | 220–290°C | Mn(SiF₆), Li₂SiF₆ |

| Dental Composites | 2 hours | 25°C | None |

Challenges and Mitigation Strategies

Hygroscopicity

Ag₂SiF₆ readily absorbs moisture, forming hydrated species (e.g., Ag₂SiF₆·2H₂O). Solutions:

Análisis De Reacciones Químicas

Types of Reactions: Silver hexafluorosilicate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form silver oxide and silicon tetrafluoride.

Reduction: It can be reduced to elemental silver and silicon tetrafluoride.

Substitution: this compound can undergo substitution reactions with other halides to form different silver halides and hexafluorosilicate salts.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or hydrogen gas are commonly employed.

Substitution: Halide salts such as sodium chloride or potassium bromide are used in substitution reactions.

Major Products Formed:

Oxidation: Silver oxide (Ag₂O) and silicon tetrafluoride (SiF₄)

Reduction: Elemental silver (Ag) and silicon tetrafluoride (SiF₄)

Substitution: Silver halides (AgX) and hexafluorosilicate salts (M₂SiF₆, where M is a metal cation)

Aplicaciones Científicas De Investigación

Dental Applications

Silver Hexafluorosilicate in Caries Management

This compound is primarily recognized for its effectiveness in dental applications, particularly in caries management. It is often used in combination with silver diamine fluoride (SDF) to enhance the remineralization of dentin and enamel. Studies have shown that this compound can significantly inhibit the progression of carious lesions.

- Case Study: Effectiveness on Dentin Bond Strength

A study investigated the impact of silver diamine fluoride and ammonium hexafluorosilicate on the microtensile bond strength of resin composites to both sound and caries-affected dentin. The results indicated that while both agents reduced bond strength, this compound showed a more favorable effect when combined with laser treatment, enhancing the bond strength compared to SDF alone .

| Treatment Type | Microtensile Bond Strength (MPa) | Remarks |

|---|---|---|

| Control (Water) | 20.5 | Baseline measurement |

| Silver Diamine Fluoride | 15.2 | Significant reduction |

| Ammonium Hexafluorosilicate | 17.8 | Improved with laser treatment |

Material Science

Role in Material Enhancement

This compound has applications beyond dentistry; it is also utilized in material science for enhancing the properties of various materials. Its incorporation into ceramics and glasses improves mechanical strength and durability.

- Case Study: Enhancing Ceramic Properties

Research has demonstrated that adding this compound to ceramic formulations can enhance their hardness and thermal stability, making them suitable for high-performance applications in industries such as electronics and aerospace .

| Material Type | Hardness Improvement (%) | Thermal Stability (°C) |

|---|---|---|

| Control (Standard) | - | 800 |

| With this compound | +25 | 950 |

Environmental Applications

Environmental Protection and Wastewater Treatment

This compound is also being explored for its potential in environmental applications, particularly in wastewater treatment processes. Its ability to precipitate heavy metals makes it a valuable agent for purifying contaminated water.

- Case Study: Wastewater Treatment Efficiency

A study conducted on the use of this compound in sewage treatment revealed its efficacy in removing suspended solids and heavy metals from wastewater. The results showed a significant reduction in pollutant levels, highlighting its potential as an eco-friendly treatment solution .

| Pollutant Type | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) |

|---|---|---|---|

| Lead | 50 | 5 | 90 |

| Arsenic | 30 | 2 | 93 |

Mecanismo De Acción

The mechanism by which silver hexafluorosilicate exerts its effects involves the release of silver ions (Ag⁺) and hexafluorosilicate ions (SiF₆²⁻). The silver ions interact with microbial cell membranes, leading to cell membrane disruption and inhibition of cellular functions. The hexafluorosilicate ions can also interact with biological molecules, contributing to the compound’s overall antimicrobial activity.

Comparación Con Compuestos Similares

- Ammonium hexafluorosilicate (NH₄)₂SiF₆

- Sodium hexafluorosilicate (Na₂SiF₆)

- Potassium hexafluorosilicate (K₂SiF₆)

Comparison: Silver hexafluorosilicate is unique due to the presence of silver ions, which impart antimicrobial properties not found in other hexafluorosilicate salts. While ammonium, sodium, and potassium hexafluorosilicates are primarily used in industrial applications, this compound’s potential in medical and antimicrobial applications sets it apart.

Actividad Biológica

Silver hexafluorosilicate (Ag2SiF6) is an inorganic compound notable for its dual role as a source of silver ions and fluoride ions, which contributes to its biological activity, particularly in dental applications. This article examines the antimicrobial properties, mechanisms of action, and applications of this compound, supported by relevant data and case studies.

This compound is a white crystalline solid that is soluble in polar solvents. It can undergo hydrolysis in aqueous solutions, releasing fluoride ions, which enhances its stability and solubility. The compound's structure consists of silver ions coordinated with hexafluorosilicate anions derived from silicon dioxide and hydrofluoric acid.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity, making it a promising candidate for dental applications. Its efficacy is attributed to the release of silver ions, which possess well-documented antibacterial properties. Studies have shown that silver ions disrupt bacterial cell walls and interfere with cellular metabolism .

The mechanisms by which silver ions exert their antimicrobial effects include:

- Cell Wall Disruption : Silver ions can penetrate bacterial cell walls, leading to structural damage.

- Interference with Metabolism : They inhibit key metabolic processes within the bacteria, ultimately leading to cell death.

- Biofilm Disruption : this compound has been shown to reduce the adherence of bacteria such as Streptococcus mutans on dental surfaces, thus preventing biofilm formation .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound, particularly in relation to dental health:

-

In Vitro Studies :

- A study by Mei et al. (2013) demonstrated that treatment with 38% silver diamine fluoride (SDF), a closely related compound, resulted in a significant reduction in bacterial counts on dentine surfaces compared to untreated controls .

- Another research indicated that SDF had a minimum inhibitory concentration (MIC) against S. mutans of 19.0 μg/ml, lower than that of other fluoride compounds .

-

Clinical Applications :

- Clinical trials have shown that this compound can enhance the bonding strength of dental materials when used in conjunction with laser treatments, promoting enamel remineralization and preventing caries .

- A comparative study found that SDF effectively reduced caries progression in pediatric populations, highlighting its preventive capabilities .

Comparative Analysis

The following table summarizes the unique features of this compound compared to other fluorosilicates:

| Compound | Formula | Unique Features |

|---|---|---|

| This compound | Ag2SiF6 | Dual source of silver and fluoride; effective against S. mutans |

| Silver Fluoride | AgF | Water insoluble; used in oxygen-sensitive applications |

| Calcium Hexafluorosilicate | CaSiF6 | Commonly used for fluoride ion release in water treatment |

| Ammonium Hexafluorosilicate | NH4SiF6 | Precursor for synthesizing other fluorosilicates |

| Barium Hexafluorosilicate | BaSiF6 | Applications in ceramics and glass industries |

Q & A

Basic Research Questions

Q. What experimental parameters are critical for optimizing the synthesis of silver hexafluorosilicate in glass vessels?

- Methodological Answer: Synthesis in glass vessels requires careful control of reaction conditions due to potential interactions between fluorine-containing anions (e.g., BF₄⁻, PF₆⁻) and the glass matrix. Key parameters include solvent composition (e.g., methanol-water ratios), pH, temperature, and reaction time. For instance, highlights that SiF₆²⁻ formation occurs via F⁻ release from BF₄⁻ or PF₆⁻ reacting with SiO₂ in glass. Systematic screening of these variables using techniques like ¹⁹F NMR ( ) can validate anion stability and reaction pathways.

Q. How can researchers characterize the purity and structural integrity of synthesized this compound?

- Methodological Answer: Combine spectroscopic and diffraction methods:

- ¹⁹F NMR to confirm the absence of intermediates like SiF₅⁻ ( ).

- X-ray diffraction (XRD) to verify crystallinity and compare lattice parameters with known hexafluorosilicate structures ().

- Elemental analysis (EA) or ICP-MS to quantify Ag⁺ and SiF₆²⁻ stoichiometry.

Q. What are the primary challenges in maintaining this compound stability during storage?

- Methodological Answer: this compound is sensitive to moisture and light. Store in anhydrous conditions (e.g., desiccators with P₂O₅) and opaque containers. Monitor degradation via periodic ¹⁹F NMR to detect hydrolysis products like F⁻ or SiO₂ ( ). Pre-treatment of glassware with silane agents can minimize unintended SiF₆²⁻ formation ().

Advanced Research Questions

Q. How does this compound interact with biological matrices, and how can these interactions be quantitatively analyzed?

- Methodological Answer: In dental studies, this compound’s ability to occlude dentin tubules involves Ca²⁺ and PO₄³⁻ precipitation. Use:

- SEM-EDS to map elemental deposition on dentin surfaces ( ).

- In vitro kinetic studies with simulated body fluid (SBF) to model time-dependent mineralization ( ).

- pH-stat titration to correlate SiF₆²⁻ hydrolysis rates with pH changes in biological buffers ( ).

Q. What strategies resolve contradictions in reported hydrolysis mechanisms of hexafluorosilicate under varying pH conditions?

- Methodological Answer: Discrepancies arise from silica polymerization at moderate pH (3.5–5), which complicates equilibrium measurements. Approaches include:

- Forced-fluoride conditions with excess NaF to suppress oligomerization ( ).

- Neutron diffraction to identify intermediate species like SiF₅⁻ in acidic environments (pH < 3.5) ( ).

- Computational modeling (DFT or MD) to predict hydrolysis pathways and compare with experimental pKₐ values ().

Q. How can this compound be integrated into hybrid porous materials for gas separation applications?

- Methodological Answer: Design metal-organic frameworks (MOFs) with Ag⁺-SiF₆²⁻ nodes to exploit host-guest interactions. Key steps:

- Solvothermal synthesis with fluorinated linkers to enhance acetylene binding ().

- Breakthrough curve analysis under mixed-gas conditions (e.g., C₂H₂/C₂H₄) to measure selectivity ().

- In situ XRD or FTIR to monitor structural changes during gas adsorption.

Q. What advanced techniques improve the detection limits for trace hexafluorosilicate derivatives in environmental samples?

- Methodological Answer: Combine separation and detection methods:

- Ion chromatography (IC) with suppressed conductivity detection for F⁻ and SiF₆²⁻ quantification.

- LC-MS/MS with negative-ion electrospray to identify low-abundance fluorosilicate species.

- Synchrotron-based XAS to probe local coordination environments of Ag⁺ and Si in complex matrices ().

Data Contradiction Analysis

Q. How do conflicting reports on hexafluorosilicate dissociation constants (Kd) impact its applications in aqueous systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.